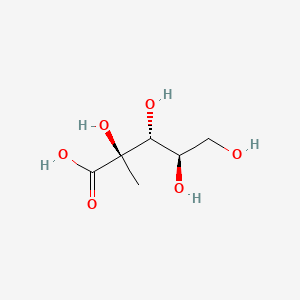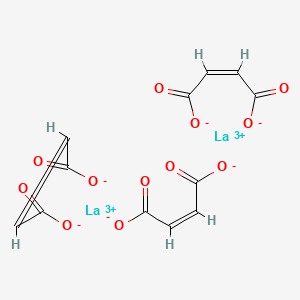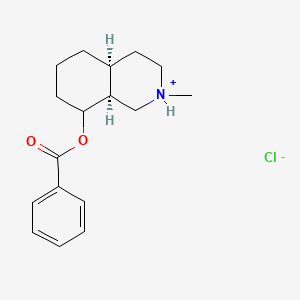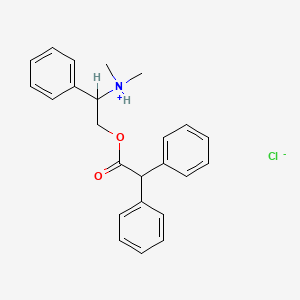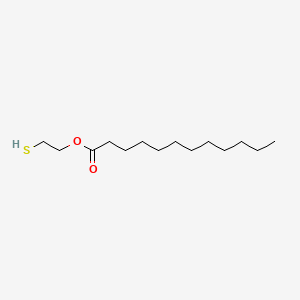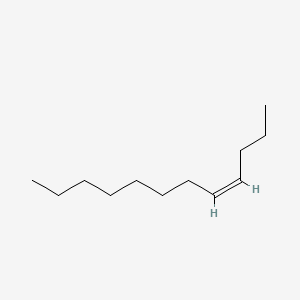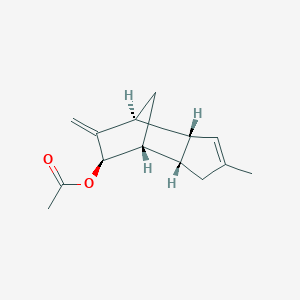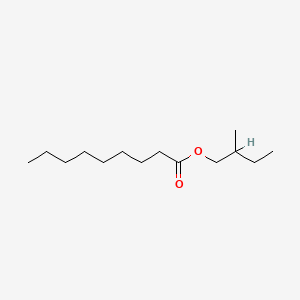
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazole ring. The presence of two methyl groups at the 6th position and a carbonyl group at the 4th position further distinguishes it from other benzoxazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one can be achieved through various methods. One common approach involves the cyclization of 2-(3-aryl-4-nitrobutanoyl)-5,5-dimethylcyclohexane-1,3-diones. This transformation typically involves the Nef reaction, which converts the nitromethyl group into an aldehyde, followed by Jones oxidation to yield carboxylic acids and oxidative decarboxylation products .
Another method involves the oxidation of the methylene group adjacent to the carbonyl group using selenium dioxide in acetic acid, followed by regioselective reduction with triethyl silane in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form ketones or aldehydes.
Reduction: Regioselective reduction of the carbonyl group can be achieved using triethyl silane in trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the benzene ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid.
Reduction: Triethyl silane in trifluoroacetic acid.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzoxazole derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4-one: Similar structure but with a hydroxy group at the 5th position.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine: Contains a triazole ring instead of an oxazole ring.
5,7-Dihydroxy-6,8-dimethyl-3-(2-hydroxy-3,4-methylenedioxybenzyl)chromone: Contains additional hydroxy and methylenedioxy groups.
Uniqueness
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is unique due to its specific substitution pattern and the presence of a benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
87287-42-1 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C9H11NO2/c1-9(2)3-7(11)6-5-10-12-8(6)4-9/h5H,3-4H2,1-2H3 |
Clé InChI |
DEYNNVZSGDAKFT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=NO2)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



